

"stability and reactivity of cyclopropyl p-nitrophenyl ketone"

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Compound of Interest

Compound Name: Cyclopropyl-P-nitrophenyl ketone

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An In-depth Technical Guide to the Stability and Reactivity of Cyclopropyl p-Nitrophenyl Ketone

Introduction

Cyclopropyl p-nitrophenyl ketone is an aromatic ketone featuring a unique combination of a strained cyclopropyl ring and an electron-withdrawing p-nitrophenyl group attached to a carbonyl moiety. This structure imparts a fascinating and complex reactivity profile, making it a valuable intermediate in organic synthesis and a subject of interest for researchers in medicinal chemistry. The inherent ring strain of the cyclopropane ring provides a thermodynamic driving force for ring-opening reactions, while the strongly deactivating nitro group significantly influences the electronic properties of the aromatic ring and the adjacent carbonyl group.

This guide provides a comprehensive overview of the stability and reactivity of cyclopropyl p-nitrophenyl ketone, with a focus on its synthetic applications, reaction mechanisms, and relevance to drug development. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique chemical properties of this molecule.

Physicochemical Properties

The fundamental properties of cyclopropyl p-nitrophenyl ketone are summarized below. The presence of the polar nitro group and the carbonyl group, combined with the nonpolar cyclopropyl and phenyl groups, results in moderate solubility in common organic solvents.

Property	Value	Reference
CAS Number	93639-12-4	[1]
Molecular Formula	C ₁₀ H ₉ NO ₃	[1]
Molecular Weight	191.18 g/mol	[1]
IUPAC Name	cyclopropyl(4-nitrophenyl)methanone	[1]
Canonical SMILES	<chem>C1CC1C(=O)C2=CC=C(C=C2)[O-]</chem>	[1]
InChI Key	YBEFJOYAXNGQKF-UHFFFAOYSA-N	[1]

Stability Profile

The stability of cyclopropyl p-nitrophenyl ketone is a balance between the inherent strain of the three-membered ring and the electronic effects of the substituents. The cyclopropyl ring possesses significant ring strain, which makes it susceptible to cleavage under various conditions, including acid catalysis, transition metal catalysis, and photochemical activation.[2]

However, the molecule is stable enough to undergo selective transformations at other functional groups. For instance, the nitro group can be reduced to an amine via catalytic hydrogenation without concomitant opening of the cyclopropane ring.[1] This selective reactivity is crucial for its utility as a synthetic intermediate. The electron-withdrawing p-nitrophenyl group enhances the electrophilicity of the carbonyl carbon and can influence the regioselectivity of ring-opening reactions.

Reactivity and Synthetic Transformations

The reactivity of cyclopropyl p-nitrophenyl ketone is dominated by three main centers: the cyclopropyl ring, the nitro group, and the carbonyl group.

Reactions Involving the Cyclopropyl Ring

The strained C-C bonds of the cyclopropyl ring are prone to cleavage, enabling a variety of synthetically useful transformations.

- **Ring-Opening Hydroarylation:** In the presence of a Brønsted acid like trifluoroacetic acid, cyclopropyl ketones can undergo ring-opening hydroarylation reactions with arenes to produce arylated products.^[1] The reaction mechanism typically involves the activation of the protonated cyclopropyl ketone, facilitating nucleophilic attack by the arene.^[1]
- **[3+2] Cycloadditions:** Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins to form highly substituted cyclopentane rings.^[3] This transformation can be initiated by visible light photocatalysis, where a one-electron reduction of the ketone generates a ketyl radical anion.^{[3][4]} This radical intermediate undergoes ring-opening to form a distonic radical anion, which then adds to the alkene partner.^[4]

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be transformed into other functionalities.

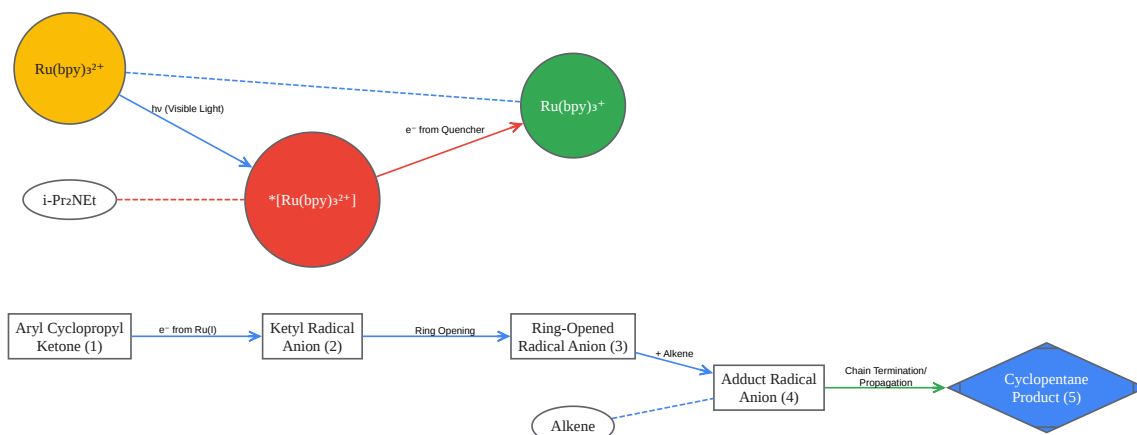
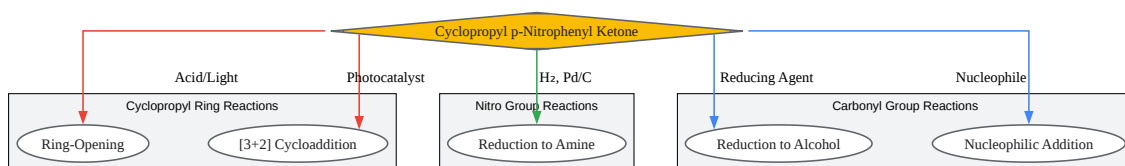
- **Selective Reduction:** The para-nitro group can be selectively reduced to the corresponding amine (cyclopropyl-p-aminophenyl ketone) through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas.^[1] This reaction demonstrates that the cyclopropyl ring is stable under these specific reductive conditions.^[1]

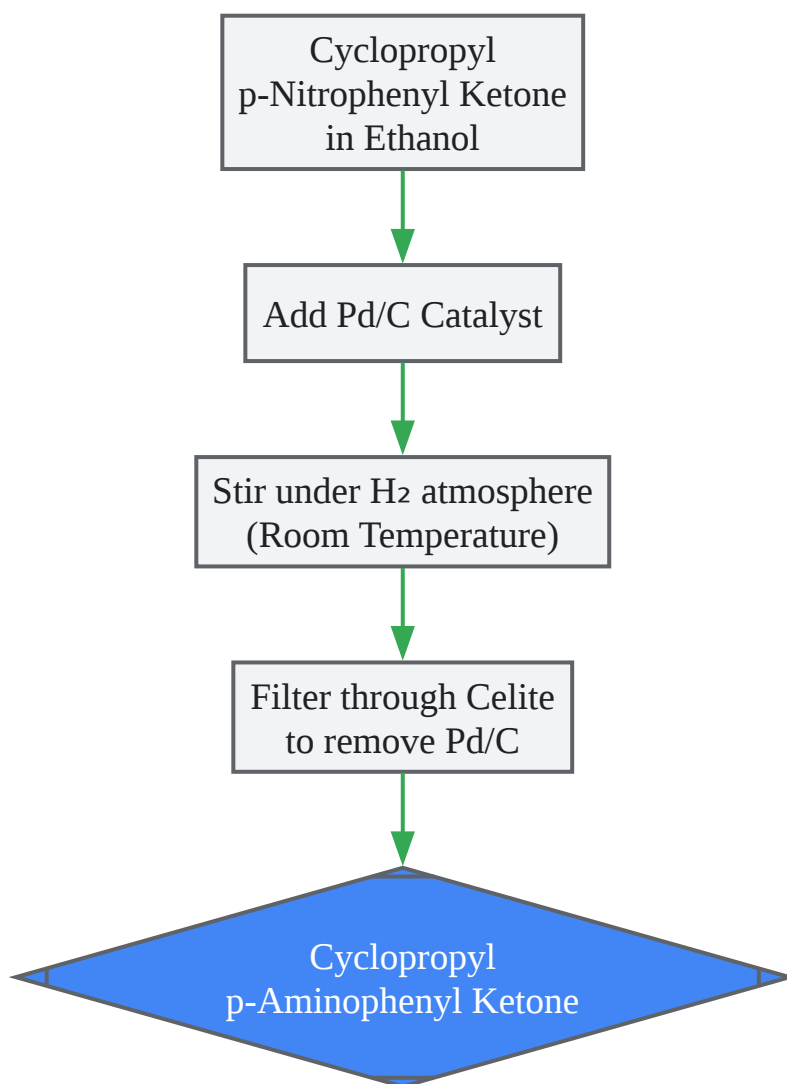
Reactions of the Carbonyl Group

While specific examples for the p-nitro derivative are not detailed in the provided literature, the ketone moiety is expected to undergo standard carbonyl chemistry, such as reduction to an alcohol or reactions with nucleophiles. The reactivity of the carbonyl is significantly influenced by the attached electron-withdrawing p-nitrophenyl group, which increases its electrophilicity.

Key Reaction Mechanisms and Pathways

The unique reactivity of cyclopropyl p-nitrophenyl ketone stems from several key mechanistic pathways.





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References

- 1. Cyclopropyl-P-nitrophenyl ketone | 93639-12-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]

- 3. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
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